![molecular formula C25H17N5OS B11044561 3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11044561.png)
3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE involves several steps. Typically, the synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction might involve the use of a methoxyphenyl derivative, a phenyl derivative, and a thiourea derivative, followed by cyclization and nitrile formation steps . Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional rings.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it might bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include inhibition of DNA synthesis, disruption of cellular membranes, or interference with metabolic processes . Detailed studies would be required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, 3-(4-METHOXYPHENYL)-4A-PHENYL-1-THIOXO-1,2,4A,5-TETRAHYDROPYRIMIDO[1,6-A][1,3]BENZIMIDAZOLE-7,8-DICARBONITRILE stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- Albendazole
- Mebendazole
- Thiabendazole
- Cyclobendazole
These compounds share the benzimidazole core but differ in their substituents and overall structure, leading to variations in their biological activity and applications .
Properties
Molecular Formula |
C25H17N5OS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4a-phenyl-1-sulfanylidene-2,5-dihydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile |
InChI |
InChI=1S/C25H17N5OS/c1-31-20-9-7-16(8-10-20)22-13-25(19-5-3-2-4-6-19)29-21-11-17(14-26)18(15-27)12-23(21)30(25)24(32)28-22/h2-13,29H,1H3,(H,28,32) |
InChI Key |
MXJBEYXPLOJJMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3(NC4=C(N3C(=S)N2)C=C(C(=C4)C#N)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


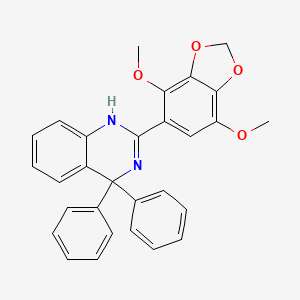
![ethyl 7,8-dicyano-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11044497.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11044500.png)
![(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11044506.png)
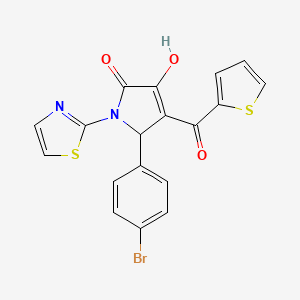
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044526.png)
![4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044528.png)
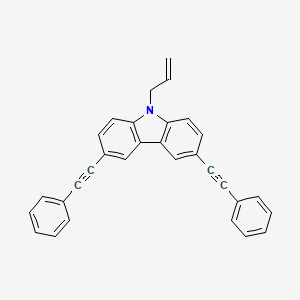
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
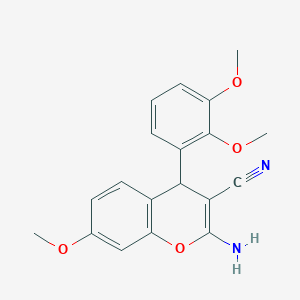
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
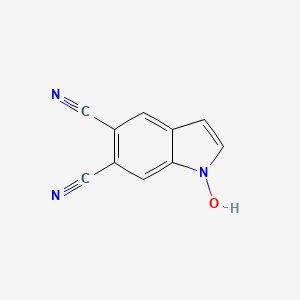
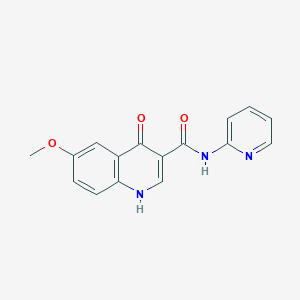
![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
